molecular formula C25H22N2O6 B11240370 methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11240370
M. Wt: 446.5 g/mol
InChI Key: LIKQGZXEHPKEQX-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C25H22N2O6/c1-14-10-19-21(24(28)27(14)12-15-8-9-17-18(11-15)32-13-31-17)20(16-6-4-3-5-7-16)22(23(26)33-19)25(29)30-2/h3-11,20H,12-13,26H2,1-2H3

InChI Key

LIKQGZXEHPKEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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